A Comprehensive Technical Guide to rel-(3aR,7aR)-Hexahydroisobenzofuran-1,3-dione (trans-Hexahydrophthalic Anhydride)
A Comprehensive Technical Guide to rel-(3aR,7aR)-Hexahydroisobenzofuran-1,3-dione (trans-Hexahydrophthalic Anhydride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of rel-(3aR,7aR)-hexahydroisobenzofuran-1,3-dione, commonly known as trans-hexahydrophthalic anhydride (t-HHPA). This alicyclic anhydride is a crucial industrial chemical, primarily utilized as a high-performance curing agent for epoxy resins. This document elucidates the precise chemical nomenclature and stereochemistry, details common synthesis pathways, and presents a thorough analysis of its physicochemical properties. A significant focus is placed on its role in polymer chemistry, detailing the epoxy curing mechanism, the influence of formulation variables on the final properties of the cured thermoset, and typical performance characteristics. Furthermore, this guide outlines standard analytical techniques for characterization and provides essential safety and handling protocols.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is foundational to scientific communication and reproducibility. While commonly referred to as trans-hexahydrophthalic anhydride, the systematic IUPAC nomenclature provides an unambiguous descriptor of its molecular architecture.
The IUPAC name for trans-hexahydrophthalic anhydride is rel-(3aR,7aR)-hexahydroisobenzofuran-1,3-dione . This name precisely defines the fused bicyclic ring system and the relative stereochemistry of the hydrogen atoms at the bridgehead carbons (3a and 7a). The "rel" prefix indicates that the described stereochemistry is relative, representing a racemic mixture of the (3aR,7aR) and (3aS,7aS) enantiomers.
Common synonyms for this compound include:
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trans-1,2-Cyclohexanedicarboxylic anhydride
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t-HHPA
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Hexahydroisobenzofuran-1,3-dione, trans-
The molecular structure consists of a cyclohexane ring fused to a five-membered anhydride ring. The "trans" configuration signifies that the two hydrogen atoms at the ring junction are on opposite sides of the plane of the cyclohexane ring, leading to a more rigid and thermodynamically stable chair conformation compared to its cis-counterpart.
Key Structural and Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | rel-(3aR,7aR)-hexahydroisobenzofuran-1,3-dione |
| CAS Number | 14166-21-3 (for trans-isomer) |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Canonical SMILES | C1CC[C@@H]2C(=O)OC2=O |
| InChIKey | MUTGBJKUEZFXGO-PHDIDXHHSA-N |
Synthesis of trans-Hexahydrophthalic Anhydride
The industrial production of hexahydrophthalic anhydride isomers typically involves the catalytic hydrogenation of tetrahydrophthalic anhydride, which itself is a Diels-Alder adduct. However, for obtaining the pure trans-isomer, a common laboratory-scale synthesis involves the dehydration of the corresponding dicarboxylic acid.
Synthesis from trans-1,2-Cyclohexanedicarboxylic Acid
The most direct method for preparing trans-hexahydrophthalic anhydride is the dehydration of trans-1,2-cyclohexanedicarboxylic acid. This can be achieved by heating the diacid, often with a dehydrating agent like acetic anhydride or by thermal means under vacuum.
Conceptual Experimental Protocol:
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Reactant Preparation: A known quantity of trans-1,2-cyclohexanedicarboxylic acid is placed in a round-bottom flask equipped with a distillation apparatus.
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Dehydration: Acetic anhydride (approximately 2-3 molar equivalents) is added to the flask. The mixture is gently heated with stirring. The acetic acid byproduct is distilled off as it forms, driving the reaction to completion.
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Purification: After the removal of acetic acid, the remaining mixture is distilled under reduced pressure to isolate the trans-hexahydrophthalic anhydride.
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Characterization: The final product is characterized by its melting point and spectroscopic methods (FTIR, NMR) to confirm its identity and purity.
The following diagram illustrates the synthesis workflow.
Caption: Synthesis of t-HHPA from its diacid.
Physicochemical Properties
The physical and chemical properties of t-HHPA are crucial for its handling, storage, and application, particularly in epoxy formulations.
| Property | Value | Source |
| Appearance | White crystalline solid | |
| Melting Point | 144.0 to 149.0 °C | |
| Boiling Point | 158 °C @ 17 mm Hg | |
| Solubility | Reacts with water. Soluble in many organic solvents like acetone and benzene. | |
| Stability | Moisture sensitive; hydrolyzes back to the dicarboxylic acid. |
Application as an Epoxy Curing Agent
The primary industrial application of t-HHPA is as a hardener for epoxy resins. Anhydride-cured epoxy systems are renowned for their excellent thermal stability, superior electrical insulation properties, and good mechanical performance.
The Curing Mechanism
The curing of epoxy resins with anhydrides is a complex process that, unlike amine curing, requires an initiator, typically a tertiary amine or an imidazole derivative. The reaction proceeds through a multi-step mechanism.
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Initiation: A hydroxyl group (present as an impurity or on the epoxy resin backbone) opens the anhydride ring to form a monoester with a free carboxylic acid group. This carboxylic acid can then react with an epoxy group, generating another hydroxyl group, which continues the cycle. Alternatively, a catalyst like a tertiary amine can directly attack the epoxy ring, creating a zwitterion that then reacts with the anhydride.
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Propagation: The newly formed carboxyl and hydroxyl groups continue to react with epoxy and anhydride groups, respectively. This chain reaction leads to the formation of a highly cross-linked polyester network.
The following diagram illustrates the catalyzed epoxy-anhydride curing pathway.
Caption: Epoxy-anhydride curing reaction pathway.
Formulation and Curing Protocol
A typical formulation involves the epoxy resin, t-HHPA, and a catalyst. The stoichiometry is crucial and is usually expressed as a weight ratio of anhydride to epoxy.
Exemplary Curing Protocol:
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Pre-treatment: The epoxy resin is preheated (e.g., to 60-80 °C) to reduce its viscosity.
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Mixing: The molten t-HHPA is added to the preheated epoxy resin and mixed thoroughly. The catalyst (e.g., 0.5-2.0 phr of 2-ethyl-4-methyl imidazole) is then added, and the mixture is stirred until homogeneous.
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Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.
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Curing: The formulation is cured in a preheated mold. A typical cure schedule might be 2-4 hours at 120 °C followed by a post-cure of 2-4 hours at 150-160 °C to ensure complete reaction and development of optimal properties.
Properties of t-HHPA Cured Resins
The use of t-HHPA as a curing agent imparts several desirable properties to the final thermoset material:
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High Glass Transition Temperature (Tg): The rigid cycloaliphatic structure of t-HHPA contributes to a high Tg, providing excellent thermal stability.
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Good Electrical Insulation Properties: These systems exhibit low dielectric constants and dissipation factors, making them suitable for electrical and electronic applications.
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UV Stability and Weather Resistance: The absence of aromatic structures in t-HHPA leads to better resistance to UV degradation and weathering compared to aromatic anhydride-cured systems.
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Low Curing Shrinkage: Anhydride curing generally results in lower shrinkage compared to amine-based systems, which reduces internal stresses in the final product.
Analytical Characterization
The purity of t-HHPA and the extent of cure in epoxy systems can be monitored using various analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for identifying the functional groups present in the anhydride and for tracking the curing reaction.
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t-HHPA Spectrum: The spectrum of the uncured anhydride will show characteristic strong carbonyl (C=O) stretching bands for the anhydride group, typically appearing as a doublet around 1850 cm⁻¹ and 1780 cm⁻¹.
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Monitoring Cure: During the curing process, the intensity of the anhydride peaks will decrease, while new peaks corresponding to ester carbonyl groups (around 1740 cm⁻¹) and hydroxyl groups (broad peak around 3400 cm⁻¹) will appear and grow in intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure and purity of t-HHPA.
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¹H NMR: The spectrum of the cis-isomer of hexahydrophthalic anhydride in CDCl₃ shows signals for the methine protons adjacent to the carbonyl groups around δ 3.1-3.2 ppm, while the cyclohexyl methylene protons appear as multiplets between δ 1.5-2.0 ppm. The trans-isomer would be expected to show a different coupling pattern for the methine protons due to the change in dihedral angles.
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¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbons of the anhydride group in the range of δ 170-175 ppm. The methine and methylene carbons of the cyclohexane ring will appear at higher field strengths.
Safety and Handling
trans-Hexahydrophthalic anhydride is a hazardous substance and requires careful handling.
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Hazards: It is corrosive and can cause serious eye damage. It is also a sensitizer and may cause allergic skin reactions or asthma-like symptoms upon inhalation.
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Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and respiratory protection (especially when handling the powder), must be worn.
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Handling: Handle in a well-ventilated area, avoiding the formation of dust. Keep away from moisture to prevent hydrolysis.
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Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
rel-(3aR,7aR)-Hexahydroisobenzofuran-1,3-dione is a vital component in the formulation of high-performance epoxy thermosets. Its unique cycloaliphatic structure provides a favorable combination of high thermal stability, excellent electrical properties, and good weatherability to the cured polymers. A thorough understanding of its chemistry, from synthesis and handling to the intricacies of the epoxy curing mechanism, is essential for researchers and professionals seeking to leverage its properties in the development of advanced materials.
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